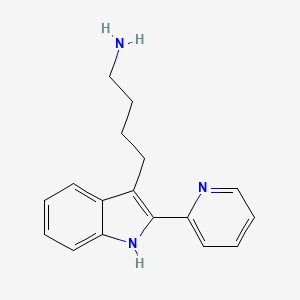
Methyl 3-(pyridin-2-yl)benzoate
Overview
Description
Methyl 3-(pyridin-2-yl)benzoate (MPB) is an ester that belongs to the class of pyridine derivatives. It has a chemical formula of C13H11NO2 and a molecular weight of 213.23 g/mol . It was first synthesized by Murata and Suzuki in 2002.
Molecular Structure Analysis
The molecular structure of Methyl 3-(pyridin-2-yl)benzoate can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Scientific Research Applications
Neuroprotective Agents
Compounds similar to Methyl 3-(pyridin-2-yl)benzoate, such as 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives , have been discovered as C-Abl inhibitors with potential neuroprotective effects . This suggests that Methyl 3-(pyridin-2-yl)benzoate could be explored for its neuroprotective properties, possibly offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial and Antiviral Activities
Pyridine compounds have demonstrated significant antimicrobial and antiviral activities . Methyl 3-(pyridin-2-yl)benzoate could potentially be used in the development of new antimicrobial agents targeting a range of bacterial strains, yeasts, and filamentous fungi.
Anti-fibrotic Activities
Novel heterocyclic compounds containing the pyridin-2-yl moiety have shown promising anti-fibrotic activities . This indicates that Methyl 3-(pyridin-2-yl)benzoate might be valuable in synthesizing compounds to treat fibrotic diseases.
Chemical Synthesis and Drug Design
The pyridin-2-yl group is a common feature in many synthetic pathways for creating complex molecules with potential biological activities . Methyl 3-(pyridin-2-yl)benzoate could serve as an intermediate or a building block in the synthesis of novel pharmaceuticals.
Future Directions
properties
IUPAC Name |
methyl 3-pyridin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNTSUFRZCBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


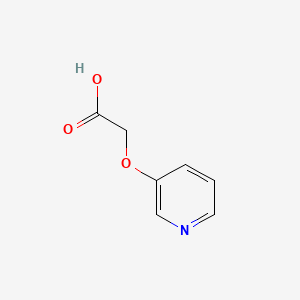
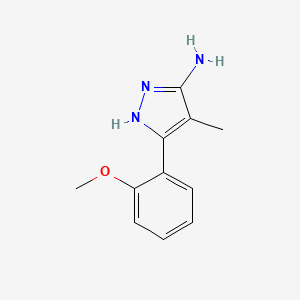
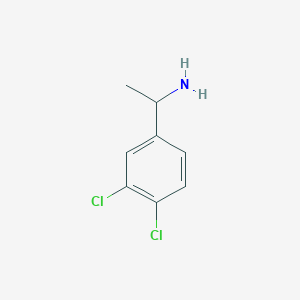
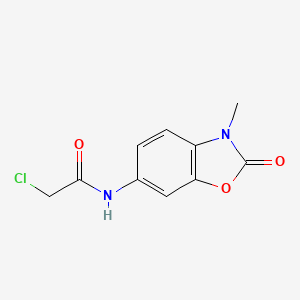
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)



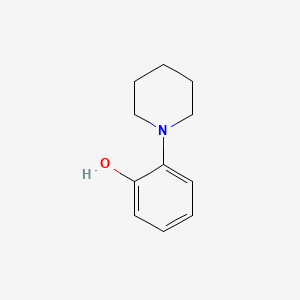

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)
